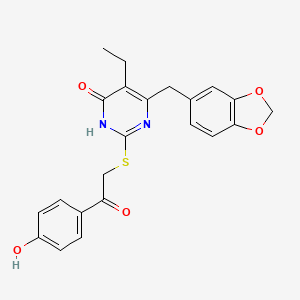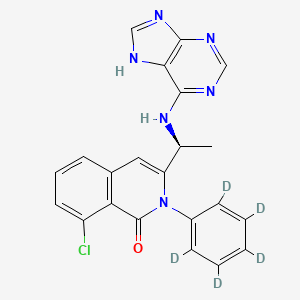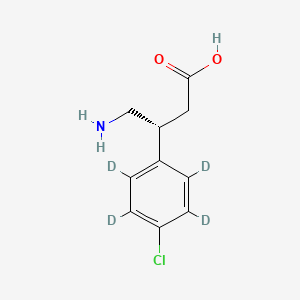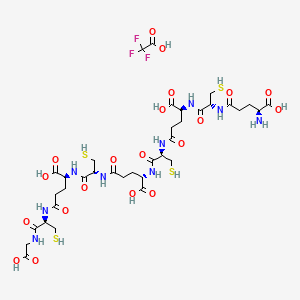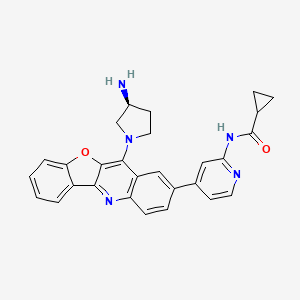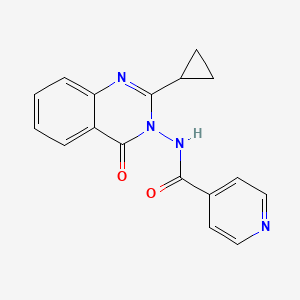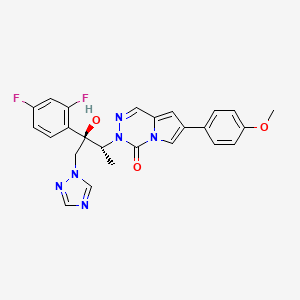
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) is a deuterated derivative of 1,4-Bis(benzhydryl)piperazine, which is a labeled impurity of Cinnarizine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, metabolic research, and environmental studies.
Preparation Methods
The synthesis of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) involves the deuteration of 1,4-Bis(benzhydryl)piperazine. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the complete incorporation of deuterium . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining high purity and yield .
Chemical Reactions Analysis
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) has several scientific research applications:
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used to study the environmental fate and transport of chemicals.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows for detailed tracking and analysis in various biological systems. This isotopic labeling helps in understanding the compound’s distribution, metabolism, and excretion in the body.
Comparison with Similar Compounds
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) can be compared with other similar compounds such as:
1,4-Bis(benzhydryl)piperazine: The non-deuterated version of the compound.
1,4-Bis(diphenylmethyl)piperazine-d8 Hydrochloride: Another deuterated derivative with similar properties.
4-Benzhydryl-1-piperazineethanol Dihydrochloride: A related compound with different functional groups.
The uniqueness of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) lies in its deuterium labeling, which provides enhanced stability and allows for more precise studies in various research fields.
Properties
Molecular Formula |
C30H32Cl2N2 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1,4-dibenzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
InChI |
InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H/i21D2,22D2,23D2,24D2;; |
InChI Key |
ALKLMMFQMTYXJK-UARLNJBLSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


